molecular formula C9H16O2 B163662 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane CAS No. 136863-31-5

2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane

Cat. No. B163662
CAS RN: 136863-31-5
M. Wt: 156.22 g/mol
InChI Key: QJXFGAZSYFTBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane, also known as DMBD, is a cyclic ether compound that has gained attention in the scientific community due to its potential applications in various fields. DMBD is synthesized through a simple process and has shown promising results in scientific research, particularly in the areas of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane is not fully understood. However, it is believed to interact with biological macromolecules, including proteins and nucleic acids, through hydrogen bonding and van der Waals interactions. 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has also been shown to stabilize protein structures, leading to enhanced activity and stability.
Biochemical and Physiological Effects
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has shown a range of biochemical and physiological effects in scientific research. It has been shown to enhance the activity and stability of enzymes, leading to improved catalytic efficiency. 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has also been shown to stabilize proteins, leading to improved protein folding and reduced aggregation. Additionally, 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has been shown to protect cells and tissues from damage during cryopreservation.

Advantages and Limitations for Lab Experiments

2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has several advantages for use in lab experiments. It is a stable and non-toxic compound, making it safe for use in biological systems. It is also a good solvent for a range of biological molecules, including proteins and nucleic acids. However, 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has some limitations, including its relatively high cost and limited availability.

Future Directions

2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has shown promising results in scientific research, and there are several potential future directions for its use. One possible direction is the use of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane as a cryoprotectant for preserving organs for transplantation. Another potential direction is the use of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane as a ligand for metal ions in catalysis and coordination chemistry studies. Additionally, 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane could be used as a stabilizer for proteins and enzymes in industrial applications.
Conclusion
In conclusion, 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane is a promising compound for scientific research. Its simple synthesis method, stable properties, and potential applications in various fields make it an attractive candidate for further study. While there are still some limitations to its use, the future directions for 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane are promising and warrant further investigation.

Synthesis Methods

The synthesis of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane involves the reaction of 3-butenyl alcohol with 2,2-dimethyl-1,3-propanediol in the presence of a strong acid catalyst. The reaction proceeds via an acid-catalyzed dehydration process, resulting in the formation of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane as the major product. The synthesis method is simple, efficient, and yields a high purity product.

Scientific Research Applications

2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has shown promising results in scientific research, particularly in the areas of biochemistry and physiology. It has been used as a solvent for various biochemical reactions, as well as a substrate for enzymatic reactions. 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has also been used as a cryoprotectant for preserving biological samples, including cells and tissues. Additionally, 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has been used as a ligand for metal ions in coordination chemistry studies.

properties

CAS RN

136863-31-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-but-3-enyl-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C9H16O2/c1-4-5-6-8-7-10-9(2,3)11-8/h4,8H,1,5-7H2,2-3H3

InChI Key

QJXFGAZSYFTBPD-UHFFFAOYSA-N

SMILES

CC1(OCC(O1)CCC=C)C

Canonical SMILES

CC1(OCC(O1)CCC=C)C

synonyms

1,3-Dioxolane, 4-(3-butenyl)-2,2-dimethyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.